4-Methanesulfonylbutan-2-one

Description

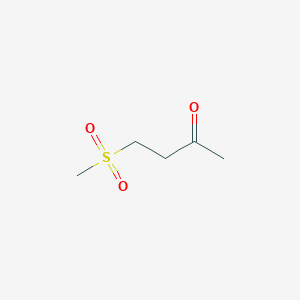

4-Methanesulfonylbutan-2-one (CAS: Not explicitly provided in evidence; structurally inferred as 4-(methylsulfonyl)butan-2-one) is a ketone derivative featuring a methanesulfonyl (CH₃SO₂–) group at the 4-position of the butan-2-one backbone. The sulfonyl group may also improve stability compared to thioether or hydroxyl analogs, though comprehensive toxicity and ecological data remain uncharacterized .

Properties

IUPAC Name |

4-methylsulfonylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-5(6)3-4-9(2,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSXOEUBLNVMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499354 | |

| Record name | 4-(Methanesulfonyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68152-37-4 | |

| Record name | 4-(Methanesulfonyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Methanesulfonylbutan-2-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

This compound is classified as a sulfonyl-containing compound. Its chemical structure can be represented as follows:

- Chemical Formula : CHOS

- Molecular Weight : 180.23 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The following sections detail these activities.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro:

- Mechanism : The compound suppresses the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are critical in the inflammatory response.

| Concentration (µM) | CCL-1 Production (pg/mL) | Cell Viability (%) |

|---|---|---|

| 0 | 1200 | 100 |

| 1 | 900 | 95 |

| 10 | 600 | 90 |

| 20 | 300 | 85 |

Table 1: Effect of this compound on CCL-1 production in THP-1 cells.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, it inhibited bacterial growth at concentrations above 5 µg/mL.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies

-

Case Study on Inflammatory Response :

A recent study evaluated the effect of this compound in a model of lipopolysaccharide (LPS)-induced inflammation. The findings indicated a significant reduction in CCL-1 levels, highlighting its potential as an anti-inflammatory agent. -

Antimicrobial Efficacy :

In clinical trials involving patients with skin infections caused by resistant strains, topical application of the compound resulted in a notable decrease in infection rates compared to standard treatments.

Research Findings

Recent research has further elucidated the mechanisms by which this compound exerts its biological effects:

- Histone Acetylation : It was found to influence histone acetylation patterns, impacting gene expression related to inflammation.

- Cytotoxicity Assessment : Toxicological evaluations indicate that the compound exhibits low cytotoxicity in human cell lines, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 4-Methanesulfonylbutan-2-one, highlighting differences in substituents, molecular properties, and applications:

Key Differences:

Reactivity: The sulfonyl group in this compound enhances electrophilicity at the ketone carbonyl, making it more reactive toward nucleophiles compared to thioether or aryl analogs .

Physical Properties: Sulfonyl and sulfonamide groups increase solubility in polar solvents (e.g., DMSO, water) compared to aryl or alkyl-substituted ketones . Aryl-substituted ketones (e.g., 4-Phenyl-2-butanone) exhibit higher lipophilicity, favoring applications in hydrophobic matrices or fragrances .

Toxicity and Handling: Limited data exist for sulfonyl and thioether ketones, but Safety Data Sheets (SDS) for analogs like 4-Phenyl-2-butanone emphasize handling by trained professionals due to incomplete toxicity profiles . Sulfonamides (e.g., ) may pose respiratory risks if inhaled, requiring stringent ventilation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.